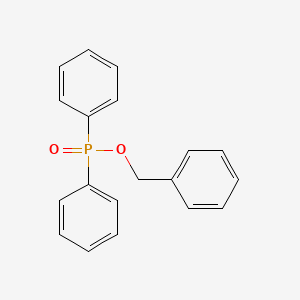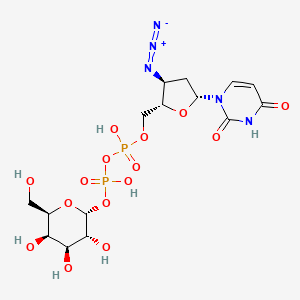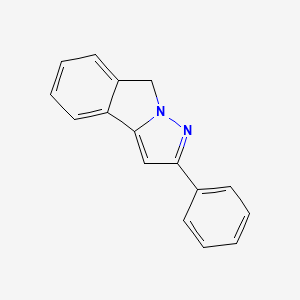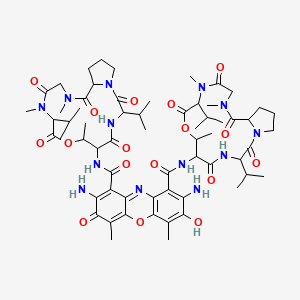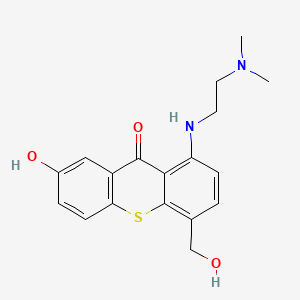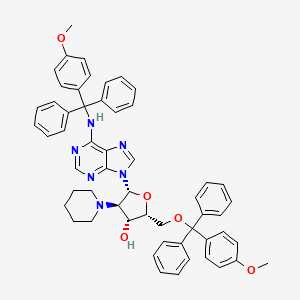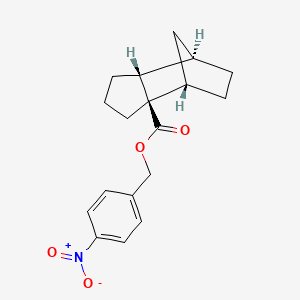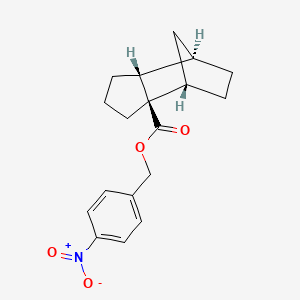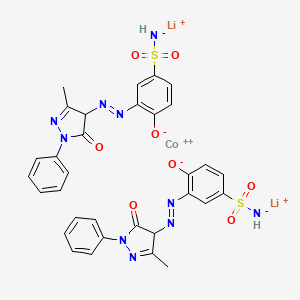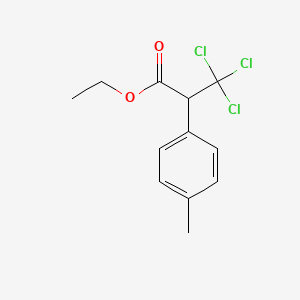
Ethyl 3,3,3-trichloro-2-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 407558 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
Chemical Reactions Analysis
NSC 407558 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an oxidized derivative of NSC 407558, while reduction might yield a reduced form of the compound.
Scientific Research Applications
NSC 407558 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in the study of biological processes and as a tool in molecular biology experiments.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which NSC 407558 exerts its effects involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which NSC 407558 is used.
Comparison with Similar Compounds
NSC 407558 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 127716: Used in the study of myelodysplastic syndromes.
NSC 125973: Another compound with applications in cancer research.
NSC 407558 stands out due to its specific chemical properties and the range of applications it has in various scientific fields.
Properties
CAS No. |
7498-59-1 |
|---|---|
Molecular Formula |
C12H13Cl3O2 |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
ethyl 3,3,3-trichloro-2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H13Cl3O2/c1-3-17-11(16)10(12(13,14)15)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
LIKPMHGQIHRDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



